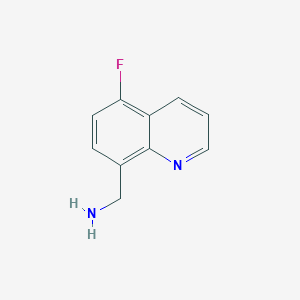

(5-Fluoroquinolin-8-yl)methanamine

Description

(5-Fluoroquinolin-8-yl)methanamine is a fluorinated quinoline derivative characterized by a fluorine atom at the 5th position of the quinoline ring and a methanamine (-CH₂NH₂) group at the 8th position. The fluorine substitution enhances electronegativity and metabolic stability, while the methanamine group introduces hydrogen-bonding capabilities, which are critical for interactions with biological targets .

Properties

Molecular Formula |

C10H9FN2 |

|---|---|

Molecular Weight |

176.19 g/mol |

IUPAC Name |

(5-fluoroquinolin-8-yl)methanamine |

InChI |

InChI=1S/C10H9FN2/c11-9-4-3-7(6-12)10-8(9)2-1-5-13-10/h1-5H,6,12H2 |

InChI Key |

KGAQWQRTYXKYSR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)CN)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoroquinolin-8-yl)methanamine typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution of a halogen atom in the quinoline ring with a fluorine atom. This can be achieved using reagents such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of (5-Fluoroquinolin-8-yl)methanamine may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The reaction conditions are optimized to ensure high yield and purity of the final product. Cold-chain transportation and storage at low temperatures (2-8°C) are often required to maintain the stability of the compound .

Chemical Reactions Analysis

Types of Reactions

(5-Fluoroquinolin-8-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are employed.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents are used.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

(5-Fluoroquinolin-8-yl)methanamine has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated quinoline derivatives.

Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Fluorinated quinolines, including (5-Fluoroquinolin-8-yl)methanamine, are investigated for their antibacterial, antiviral, and anticancer activities.

Mechanism of Action

The mechanism of action of (5-Fluoroquinolin-8-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s ability to penetrate cell membranes and bind to target sites. This binding can inhibit the activity of enzymes like DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death in bacteria .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of (5-Fluoroquinolin-8-yl)methanamine is best understood through comparison with analogous compounds. Below is a detailed analysis:

Structural and Functional Comparisons

Key Findings from Comparative Analysis

Substituent Positioning: Fluorine at C5 (quinoline) versus C8 (e.g., (8-Fluoroquinolin-5-yl)methanol) alters electronic distribution. C5 fluorination may enhance ring electron-withdrawing effects, stabilizing charge in intermediates or bioactive conformations . Methanamine at C8 provides a terminal amine for protonation, critical for binding to acidic residues in enzymes or receptors, unlike nitrile or hydroxymethyl groups .

Core Structure Differences: Isoquinoline derivatives (e.g., (5-Bromo-8-fluoroisoquinolin-1-yl)methanamine) exhibit distinct nitrogen positioning, altering π-π stacking and dipole interactions compared to quinoline-based compounds .

Biological Implications: Fluorine at C5 may synergize with methanamine at C8 to target specific bacterial enzymes (e.g., DNA gyrase), analogous to fluoroquinolone antibiotics .

Synthetic Considerations :

- Methanamine introduction at C8 likely requires multi-step synthesis, including fluorination (e.g., via Balz-Schiemann reaction) and reductive amination, as seen in similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.